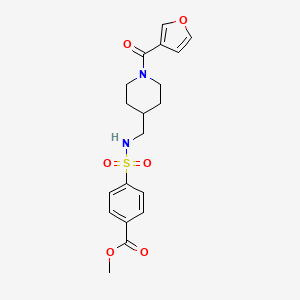

methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[1-(furan-3-carbonyl)piperidin-4-yl]methylsulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S/c1-26-19(23)15-2-4-17(5-3-15)28(24,25)20-12-14-6-9-21(10-7-14)18(22)16-8-11-27-13-16/h2-5,8,11,13-14,20H,6-7,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQBBLJQKXPHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple precursors like 4-piperidone.

Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a furan-3-carbonyl chloride derivative.

Sulfamoylation: The intermediate is then reacted with a sulfonamide derivative to introduce the sulfamoyl group.

Esterification: Finally, the benzoate ester is formed through an esterification reaction using methyl benzoate and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, while the piperidine ring may enhance binding affinity. The sulfamoyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s analogs differ primarily in substituents on the piperidine/piperazine ring and the aromatic systems. Key examples include:

*Estimated based on analogous structures.

Biological Activity

Methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

This compound features several functional groups that contribute to its biological activity:

- Piperidine Ring : Known for its role in modulating receptor activity.

- Furan Moiety : Implicated in various chemical reactions and biological interactions.

- Sulfamoyl Group : Often associated with antibacterial and anti-inflammatory properties.

The molecular formula of this compound is , with a molecular weight of approximately 356.41 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The sulfamoyl group may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Modulation : The piperidine component can bind to neurotransmitter receptors, influencing neuronal signaling.

- DNA Interaction : The furan moiety may intercalate into DNA, disrupting replication and transcription processes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound. In vitro assays showed significant inhibition against various bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. A study involving human breast cancer cells (MCF-7) reported an IC50 value of 25 µM, indicating moderate potency.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that it could serve as a promising candidate for further development into an antibiotic.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties, where the compound was tested on various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| Methyl Sulfanilamide | 30 | Antibacterial |

| N-(Furan-3-carbonyl)-Piperidine Derivative | 20 | Anticancer |

| Methyl 4-Methoxybenzoate | 35 | Antimicrobial |

Q & A

Q. What are the recommended synthetic routes for methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate?

- Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine and benzoate moieties. Key steps include:

Sulfamoylation : Reacting methyl 4-(chlorosulfonyl)benzoate with an amine intermediate (e.g., 1-(furan-3-carbonyl)piperidin-4-yl)methanamine) under basic conditions (e.g., KCO) to form the sulfamoyl linkage .

Coupling : Use of coupling reagents (e.g., trichloroisocyanuric acid) to attach the furan-3-carbonyl group to the piperidine ring .

- Optimization : Monitor reaction progress via TLC or LCMS (e.g., m/z 598 [M+H]+ as in related compounds) and purify intermediates via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- LCMS/HPLC : Use reverse-phase HPLC with a C18 column (e.g., mobile phase: methanol/buffer at 65:35, pH 4.6) to confirm purity and retention time (e.g., ~1.63 minutes under QC-SMD-TFA05 conditions) .

- NMR : H and C NMR to verify structural integrity, focusing on sulfamoyl (-SONH-) and furan carbonyl (C=O) signals .

- Melting Point : Determine thermal stability (e.g., compare with analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid, mp 287.5–293.5°C) .

Q. How should researchers handle safety concerns during synthesis?

- Methodological Answer :

- PPE : Wear gloves, goggles, and respiratory protection due to acute toxicity risks (e.g., skin/eye irritation, respiratory hazards) .

- Ventilation : Use fume hoods to avoid aerosol formation, especially during sulfamoylation steps involving chlorinated reagents .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

- Methodological Answer :

- Analog Synthesis : Modify the furan-3-carbonyl or piperidine groups (e.g., replace with pyridine or morpholine rings) and compare bioactivity .

- Computational Modeling : Perform docking studies to predict interactions with targets like cytosolic phospholipase A2α (cPLA2α), leveraging the sulfamoyl benzoate motif’s affinity for enzyme active sites .

- Metabolic Stability Assays : Assess the impact of the trifluoromethyl group (if introduced) on lipophilicity and half-life using microsomal stability tests .

Q. What experimental strategies resolve contradictions in biological activity data?

- Methodological Answer :

- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects, as seen in histone acetylation studies .

- Control Experiments : Use inhibitors/activators of related pathways (e.g., cPLA2α inhibitors) to isolate confounding factors .

- Cross-Validation : Compare results across assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct vs. indirect effects .

Q. How to design enzyme inhibition studies targeting cPLA2α?

- Methodological Answer :

- Assay Setup : Use a fluorescent substrate (e.g., arachidonoyl thioester) in a 96-well plate format with recombinant cPLA2α .

- Kinetic Analysis : Calculate IC values under varied pH and ionic strength conditions to account for buffer interference (e.g., sodium acetate/1-octanesulfonate at pH 4.6) .

- Competitive Binding : Perform displacement assays with known inhibitors (e.g., methyl 4-(N-phenylsulfamoyl)benzoate derivatives) to confirm mechanism .

Q. What are the challenges in optimizing solubility for in vivo studies?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to enhance solubility, as demonstrated for related sulfonamides .

- Salt Formation : Explore sodium or potassium salts of the benzoate group to improve aqueous compatibility .

- LogP Measurement : Determine partition coefficients (e.g., via shake-flask method) to guide formulation adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.